molecular formula C23H25N3O4 B2773038 N1-(2-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898456-01-4

N1-(2-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2773038
CAS RN: 898456-01-4
M. Wt: 407.47
InChI Key: DVMSSJRROANPIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Structural Characterization and Synthesis

Compounds with quinoline and oxalamide structures have been extensively studied for their unique chemical properties, leading to various applications in material science and medicinal chemistry. The synthesis and structural elucidation of these compounds, using techniques such as UV, IR, HRESIMS, and NMR spectroscopy, lay the groundwork for understanding their chemical behavior and potential applications in drug discovery and material science. For example, the isolation and characterization of quinoline derivatives from natural sources demonstrate the significance of these compounds in natural product chemistry and their potential for synthetic modification for various applications (Tanjung et al., 2017).

Pharmacological Applications

The structural versatility of quinoline-based compounds facilitates their exploration for pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities. The study of polymorphic modifications of certain quinoline derivatives highlights their potential as novel therapeutic agents with specific pharmacological properties, such as diuretic effects, which could be beneficial in treating hypertension (Shishkina et al., 2018). Another aspect of pharmacological research involves the development of quinoline-based inhibitors targeting specific enzymes or receptors, indicating the compound's potential in designing selective and potent therapeutic agents (Catarzi et al., 2005).

Material Science and Chemistry

Quinoline derivatives also show promise in material science, particularly in the development of fluorescent labeling agents and corrosion inhibitors. The unique optical properties of certain quinoline compounds, such as strong fluorescence and stability across a wide pH range, make them suitable for applications in fluorescent labeling and bioimaging. This application is critical in biomedical research for tracking and analyzing biological molecules and processes (Hirano et al., 2004). Moreover, the corrosion inhibition properties of quinoline derivatives highlight their potential in protecting metals from corrosion, indicating their importance in industrial applications (Verma et al., 2020).

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-30-19-7-3-2-5-15(19)10-11-24-22(28)23(29)25-18-13-16-6-4-12-26-20(27)9-8-17(14-18)21(16)26/h2-3,5,7,13-14H,4,6,8-12H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMSSJRROANPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

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